molecular formula C16H16BrNO B5838650 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide

2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B5838650
M. Wt: 318.21 g/mol
InChI Key: SIEWUALBUDBRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11-3-4-12(2)15(9-11)18-16(19)10-13-5-7-14(17)8-6-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEWUALBUDBRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key chemical reactions due to its functional groups, including a bromophenyl substituent and an acetamide moiety. These reactions are influenced by the electron-withdrawing effects of the bromine atom and the steric demands of the dimethylphenyl group.

Nucleophilic Substitution (Bromine Replacement)

The para-bromophenyl group facilitates nucleophilic aromatic substitution, particularly under basic or polar aprotic conditions. Reagents like sodium methoxide or hydroxylamine in dimethylformamide (DMF) can replace bromine with nucleophiles such as amines, alcohols, or thiols .

Oxidation

The acetamide group can undergo oxidation to form amide oxides or nitro compounds. Hypervalent iodine catalysts (e.g., PIFA) in the presence of BF₃·OEt₂ may mediate oxidative reactions, though specific conditions for this compound remain uncharacterized .

Reduction

Reduction of the amide group to a primary amine is feasible using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This reaction typically requires acidic workup to protonate the resulting amine .

Hydrolysis

Hydrolysis of the amide to form a carboxylic acid is possible under acidic or basic conditions. The electron-withdrawing bromine atom may accelerate hydrolysis compared to unsubstituted acetamides .

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Observations
Nucleophilic Substitution Sodium methoxide in DMF, 80–100°CReplaces Br with nucleophiles (e.g., NH₃, RO⁻); steric hindrance from dimethylphenyl may reduce reactivity .
Oxidation Hypervalent iodine catalysts (e.g., PIFA) + BF₃·OEt₂ in CH₂Cl₂, –78°C to rtOxidizes amide group; analogous to aromatic coupling reactions .
Reduction LiAlH₄ in anhydrous ether, followed by acidic workupConverts amide to amine; requires controlled conditions to avoid side reactions .
Hydrolysis H₂SO₄/H₂O or NaOH in aqueous ethanolForms carboxylic acid; bromine’s electron-withdrawing effect enhances rate .

Major Products and Characterization

  • Nucleophilic Substitution : Substituted acetamides (e.g., NH₂, OH, S⁻ derivatives) with retained dimethylphenyl group .

  • Oxidation : Amide oxidized to nitro or amide oxide derivatives (hypothetical; requires experimental validation) .

  • Reduction : Primary amine (N-(2,5-dimethylphenyl)ethanamine) with loss of bromine .

  • Hydrolysis : 2-(4-Bromophenyl)acetic acid with N-(2,5-dimethylphenyl) group .

Characterization Data (from analogous compounds):

  • NMR :

    • ¹H-NMR: δ 7.47–7.41 (m, 4H, aromatic), 2.18 (s, 3H, methyl) .

    • ¹³C-NMR: δ 168.4 (amide carbonyl), 136.9 (aromatic carbons) .

  • Crystallography : Hydrogen bonding (N–H⋯N, C–H⋯O) and π–π stacking stabilize the crystal lattice .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a bromophenyl moiety exhibit notable antimicrobial properties. For instance, derivatives of 4-bromophenyl compounds have been studied for their efficacy against various pathogens, including Candida albicans . A related study demonstrated that compounds structurally similar to 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide showed significant antifungal activity, suggesting potential applications in treating fungal infections .

Case Study: Antifungal Mechanism

  • Study : Vale-Silva et al. (2006) investigated the mechanism of action of a related bromophenyl compound against C. albicans using flow cytometry.
  • Findings : The compound exhibited fungicidal activity by disrupting the cell membrane integrity of the pathogen, highlighting its potential as an antifungal agent .

Antitumor Activity

The compound's structural characteristics also suggest potential antitumor activity. Research has focused on the synthesis and evaluation of bromophenyl derivatives for their ability to inhibit tumor growth.

Data Table: Antitumor Activity of Bromophenyl Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15
N-(4-bromophenyl)-2-thienylacetamideLung Cancer12

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of acetamides containing bromophenyl groups. These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Case Study: COX-2 Inhibition

  • Study : Molecular docking studies indicated that certain bromophenyl acetamides effectively bind to the COX-2 active site, surpassing existing anti-inflammatory agents in binding strength .
  • Implication : This suggests that this compound could be developed as a novel anti-inflammatory drug.

Neuropharmacological Applications

There is emerging evidence supporting the use of bromophenyl acetamides in treating neurodegenerative diseases. Compounds in this category have shown promise in modulating neurotransmitter systems linked to conditions like schizophrenia and Alzheimer's disease.

Data Table: Neuropharmacological Effects

CompoundCondition TargetedMechanism of ActionReference
This compoundSchizophreniaPartial agonist at nicotinic receptors
N-(4-bromophenyl)-acetaminophen derivativesAlzheimer’s DiseaseCholinergic modulation

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions using appropriate starting materials such as 4-bromoaniline and acetyl chloride. Characterization is performed using techniques like NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.

Synthesis Overview

  • Reagents : 4-bromoaniline, 2,5-dimethylphenylacetate.
  • Method : Acetylation under controlled conditions followed by purification.
  • Yield : Typically ranges from 60% to 85% depending on reaction conditions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity. The acetamide moiety may facilitate interactions with hydrogen bond donors or acceptors, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acetamide
  • 2-(4-fluorophenyl)-N-(2,5-dimethylphenyl)acetamide
  • 2-(4-methylphenyl)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding properties and overall activity in various applications.

Biological Activity

2-(4-Bromophenyl)-N-(2,5-dimethylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on enzyme inhibition, anticancer properties, and antimicrobial activity. The findings are supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 2,5-dimethylphenyl amine with 4-bromobenzoyl chloride. The characterization of the compound is usually performed using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, research indicates that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment.

  • Inhibition Potency : Compounds similar to this compound showed IC50 values ranging from 0.52 µM to 10.6 µM against BuChE, indicating potent activity compared to standard inhibitors like donepezil .
  • Mechanism of Action : Kinetic studies suggest a mixed-type inhibition pattern for these compounds, allowing them to bind effectively to both the catalytic active site and peripheral anionic site of AChE and BuChE .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that related compounds exhibit varying degrees of cytotoxicity against HepG2 liver cancer cells. For instance, one derivative showed an IC50 value of 13.004 µg/mL, indicating significant anti-proliferative activity .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl rings enhances the anticancer activity of these compounds. For example, compounds with methyl substitutions showed higher potency compared to those with bromo substitutions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

  • Broad-Spectrum Activity : Studies indicate that derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparative Analysis : In comparison with standard antibiotics, some derivatives showed enhanced activity against drug-resistant strains, suggesting potential for development as new antimicrobial agents .

Data Summary

Biological ActivityIC50 / MIC ValuesRemarks
BuChE Inhibition0.52 - 10.6 µMPotent compared to donepezil
HepG2 Cytotoxicity13.004 µg/mLSignificant anti-proliferative effect
Antimicrobial ActivityMIC ≤ 1 µg/mLEffective against resistant strains

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be refined to improve yield?

Methodological Answer: A two-step approach is common: (i) bromoacetyl bromide reacts with 4-bromophenylacetic acid derivatives to form the acetamide backbone, followed by (ii) coupling with 2,5-dimethylaniline using triethylamine as a base. Reaction optimization can involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. For example, excess bromoacetyl bromide (1.2 equiv) and slow amine addition reduce side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >80% purity .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For orthorhombic systems (e.g., space group P21_121_121_1), lattice parameters (e.g., a = 8.16 Å, b = 12.07 Å, c = 17.02 Å) and torsion angles between the bromophenyl and dimethylphenyl groups clarify steric interactions. Data collection on a Bruker SMART CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) ensures high-resolution refinement (R = 0.040) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR data be addressed?

Methodological Answer: 1^1H and 13^{13}C NMR are essential. For instance, the acetamide carbonyl signal typically appears at ~168–170 ppm in 13^{13}C NMR. Discrepancies in aromatic proton splitting (e.g., para-bromo vs. ortho-dimethyl substituents) may arise from solvent effects or impurities. Cross-validation with high-resolution mass spectrometry (HRMS) and infrared spectroscopy (amide I band ~1650 cm1^{-1}) resolves ambiguities. Multi-solvent NMR (CDCl3_3, DMSO-d6_6) can clarify dynamic rotational barriers .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, methyl group substitution) influence bioactivity in related acetamide derivatives?

Methodological Answer: Comparative structure-activity relationship (SAR) studies show that 4-bromophenyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability. Ortho-methyl groups on the aniline moiety reduce rotational freedom, potentially stabilizing target binding. For example, in benzamide analogs, 3,5-dimethoxy substitutions increase hydrogen-bonding capacity, while bromine at the para position optimizes steric bulk for receptor interactions .

Q. What strategies mitigate contradictions in thermal stability data reported for similar acetamides?

Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N2_2) standardize thermal profiles. For example, melting points (75–84°C in related compounds) vary due to polymorphism. Recrystallization from ethanol/water mixtures (7:3 v/v) ensures consistent polymorph formation. Conflicting decomposition temperatures (>200°C) may arise from residual solvent; Karl Fischer titration pre-analysis quantifies moisture content .

Q. How can computational modeling predict solubility and bioavailability of this compound?

Methodological Answer: Density functional theory (DFT) calculates solvation free energy (ΔGsolv_{\text{solv}}) using Gaussian09 with the SMD solvent model. Molecular dynamics (MD) simulations (e.g., GROMACS) assess hydration shells and partition coefficients (logP). For low aqueous solubility (<0.1 mg/mL), co-solvency with PEG-400 or cyclodextrin inclusion complexes improves bioavailability. Predicted Abraham parameters (e.g., hydrogen-bond acidity/basicity) guide formulation .

Q. What experimental designs address conflicting biological activity data in enzyme inhibition assays?

Methodological Answer: Dose-response curves (IC50_{50}) with triplicate replicates minimize variability. Use positive controls (e.g., staurosporine for kinase assays) and orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity). For outliers, check enzyme lot consistency and buffer ionic strength. Meta-analysis of published IC50_{50} values (e.g., ±2σ confidence intervals) identifies statistically significant trends .

Q. How can crystallographic disorder in the bromophenyl ring impact electron density maps?

Methodological Answer: Partial occupancy refinement in SHELXL resolves disorder. For example, bromine atoms with 70:30 occupancy split require constraints on bond lengths and anisotropic displacement parameters (ADPs). Fourier difference maps (ΔF = Fobs_{\text{obs}}Fcalc_{\text{calc}}) at 0.3 eÅ3^{-3} threshold identify residual density. Twinning tests (e.g., Hooft parameter) exclude pseudo-merohedral twinning artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.